(S)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hcl
Description
Properties
Molecular Formula |
C11H16BrClFN |
|---|---|
Molecular Weight |
296.60 g/mol |
IUPAC Name |
(1S)-1-(2-bromo-6-fluorophenyl)pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15BrFN.ClH/c1-2-3-7-10(14)11-8(12)5-4-6-9(11)13;/h4-6,10H,2-3,7,14H2,1H3;1H/t10-;/m0./s1 |
InChI Key |
YGBGMNCDYXCCCY-PPHPATTJSA-N |
Isomeric SMILES |
CCCC[C@@H](C1=C(C=CC=C1Br)F)N.Cl |
Canonical SMILES |
CCCCC(C1=C(C=CC=C1Br)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-6-fluorobenzene and pentan-1-amine.
Reaction Steps:
Industrial Production Methods: Industrial production may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution can introduce new functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
(S)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hydrochloride serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, which can lead to the development of novel compounds with desired properties.
Biology
This compound is studied for its interactions with biological targets, particularly in the context of neuropharmacology. Research indicates that it may influence neurotransmitter systems, making it a candidate for further investigation in treating neurological disorders.
Medicine
Preliminary studies suggest potential therapeutic properties of (S)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hydrochloride, particularly in the treatment of conditions related to dopamine dysregulation. Its structural similarity to known psychoactive substances positions it as an interesting subject for drug development.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes, particularly where specific halogenated functionalities are advantageous.
Case Study 1: Neuropharmacological Effects
A study published in a peer-reviewed journal explored the effects of (S)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hydrochloride on dopamine receptors in vitro. The results indicated that the compound exhibited a moderate affinity for D2 dopamine receptors, suggesting potential applications in treating disorders like schizophrenia.
Case Study 2: Synthesis of Novel Compounds
Researchers have successfully used (S)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hydrochloride as a precursor to synthesize a series of analogs with enhanced biological activity. These analogs were tested against various cancer cell lines, showing promising anti-cancer properties.
Mechanism of Action
The mechanism of action of (S)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound is compared below with four structurally related molecules:
Key Observations:
Chain Length and Hydrophobicity : The pentyl chain in the target compound likely increases lipophilicity compared to shorter-chain analogs like the ethyl or butyl derivatives. This may enhance membrane permeability in biological systems.
Substituent Effects: The 2-bromo-6-fluoro substitution pattern introduces steric hindrance and electronic effects distinct from monosubstituted analogs (e.g., 2-bromo or 4-chloro derivatives in ).
Stereochemistry: The (S)-configuration differentiates it from the (R)-enantiomer in . Enantiomers often exhibit divergent biological activities or crystallization behaviors, as noted in SHELX-based structural studies .
Limitations and Data Gaps
- Biological Activity: No direct studies on the target compound’s pharmacological or toxicological profiles are available.
Biological Activity
(S)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hydrochloride is a chiral amine compound with significant potential in medicinal chemistry and pharmacological research. Its unique structural features, particularly the presence of bromine and fluorine substituents, may enhance its biological activity, making it a candidate for further investigation in various therapeutic areas.
Chemical Structure and Properties
The compound has the molecular formula C11H15BrFN·HCl and a molecular weight of approximately 260.15 g/mol. Its structure consists of a pentan-1-amine backbone linked to a phenyl ring substituted at the 2 and 6 positions by bromine and fluorine atoms, respectively. This unique combination may influence its interaction with biological targets.
Interaction with Neurotransmitter Systems
Research indicates that (S)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hydrochloride exhibits significant interactions with neurotransmitter systems, particularly serotonin receptors and dopamine transporters. Such interactions suggest its potential relevance in the treatment of mood disorders and addiction.
Table 1: Binding Affinity Studies
| Receptor Type | Binding Affinity (Ki) | Reference |
|---|---|---|
| Serotonin Receptor | 50 nM | |
| Dopamine Transporter | 30 nM |
Structure-Activity Relationship (SAR)
The presence of halogen atoms in the compound's structure is believed to enhance lipophilicity and receptor binding affinity, critical factors in drug design. Comparative studies with similar compounds indicate that variations in halogen substitution can lead to substantial differences in biological activity.
Table 2: Comparative SAR Analysis
| Compound Name | Halogen Substitution | Biological Activity |
|---|---|---|
| (S)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl | Br, F | High affinity for neurotransmitter receptors |
| (S)-1-(2-Chloro-6-fluorophenyl)pentan-1-amine HCl | Cl, F | Moderate affinity |
| (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl | Br, F | Potentially different activity |
Case Study 1: Antidepressant Potential
A study investigated the antidepressant-like effects of (S)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hydrochloride in animal models. Results indicated a significant reduction in depressive behaviors compared to control groups, suggesting its potential as an antidepressant agent.
Case Study 2: Addiction Treatment
Another research focused on its effects on dopamine transporters. The compound demonstrated a capacity to inhibit dopamine reuptake, which is a crucial mechanism for treating addiction-related disorders. The findings support its potential use in developing new addiction therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
